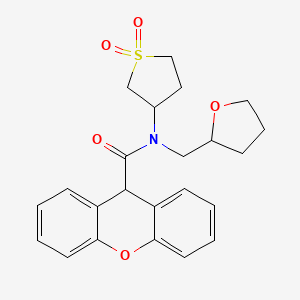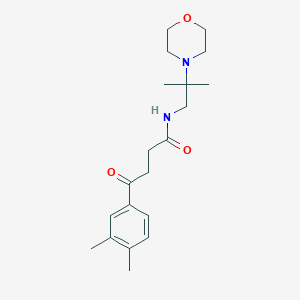
N-(4-fluoro-2-methylphenyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluoro-2-methylphenyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide is a chemical compound that is widely used in scientific research. It is also known as GSK-3 inhibitor VIII and has been found to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes.
Mecanismo De Acción
The mechanism of action of N-(4-fluoro-2-methylphenyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide involves the inhibition of GSK-3. GSK-3 is a serine/threonine kinase that regulates various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. Inhibition of GSK-3 by this compound leads to the activation of the Wnt/β-catenin pathway, which has been found to have potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been found to have neuroprotective effects in animal models of neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease. In addition, it has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-fluoro-2-methylphenyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of GSK-3, which makes it an ideal tool for studying the role of GSK-3 in various cellular processes. It is also relatively easy to synthesize and has good solubility in various organic solvents. However, there are some limitations to using this compound in lab experiments. It has poor aqueous solubility, which can make it difficult to use in some assays. It is also relatively expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on N-(4-fluoro-2-methylphenyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide. One area of research is to further elucidate the mechanism of action of this compound and its effects on various signaling pathways. Another area of research is to explore its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes. Additionally, research can be conducted to improve the solubility and reduce the cost of this compound, which can increase its utility in lab experiments.
Métodos De Síntesis
The synthesis of N-(4-fluoro-2-methylphenyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide involves the reaction of 4-fluoro-2-methylaniline with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with 2-amino-5-methylphenol to yield the final product. The yield of this reaction is typically around 60-70%, and the purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
N-(4-fluoro-2-methylphenyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit glycogen synthase kinase-3 (GSK-3), which is a key enzyme involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. GSK-3 is also implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and diabetes.
Propiedades
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c1-9-6-11(17)3-4-12(9)19-16(21)10-2-5-14-13(7-10)18-15(20)8-22-14/h2-7H,8H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJBJJWTRHQFOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=CC3=C(C=C2)OCC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide](/img/structure/B7680335.png)
![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-N-[2-(2,4-dimethylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B7680347.png)

![4-[2-(2,6-dichlorophenyl)sulfanylacetyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B7680354.png)


![Ethyl 2-[[2-(2-fluoro-5-methylanilino)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B7680370.png)

![2-[[4-(Furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B7680379.png)
![2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B7680389.png)
![4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one](/img/structure/B7680405.png)
![1-[4-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7680410.png)
![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylacetamide](/img/structure/B7680416.png)
